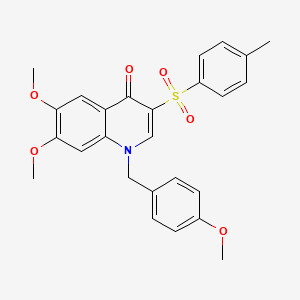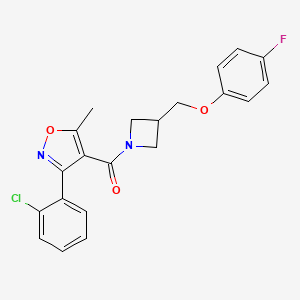
(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(3-((4-fluorophenoxy)methyl)azetidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(3-((4-fluorophenoxy)methyl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H18ClFN2O3 and its molecular weight is 400.83. The purity is usually 95%.
The exact mass of the compound (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(3-((4-fluorophenoxy)methyl)azetidin-1-yl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(3-((4-fluorophenoxy)methyl)azetidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(3-((4-fluorophenoxy)methyl)azetidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Development of Formulations for Poorly Water-Soluble Compounds
Poorly water-soluble compounds often present challenges in drug development due to their low bioavailability. Research by Burton et al. (2012) focused on developing a precipitation-resistant solution formulation to increase the in vivo exposure of such compounds. This study is relevant for understanding the techniques used to improve the solubility and bioavailability of compounds, which may apply to the compound (Burton et al., 2012).
Antimicrobial and Anticancer Agents
Novel chemical compounds, including pyrazole derivatives, have been evaluated for their antimicrobial and anticancer activities. For instance, Hafez et al. (2016) synthesized novel pyrazole derivatives showing significant activity against various microbial strains and cancer cell lines. Such research outlines the process of designing and testing new compounds for therapeutic uses, highlighting the potential pharmaceutical applications of novel chemical entities (Hafez et al., 2016).
Acetylcholinesterase Inhibitors
A study by Saeedi et al. (2019) on arylisoxazole-phenylpiperazine derivatives discovered potent inhibitors of acetylcholinesterase, a target for Alzheimer's disease treatment. This research demonstrates the continuous search for new chemical entities that can modulate biological targets of clinical interest (Saeedi et al., 2019).
Antifungal Activity
Lv et al. (2013) synthesized novel pyrazolyl and piperazinyl methanone derivatives with promising antifungal activities. This study indicates the potential of certain chemical frameworks in developing new antifungal agents, which could be relevant for the compound (Lv et al., 2013).
Luminescence in Organic Molecules
Research on organic molecules with donor-acceptor structures has shown interesting luminescence properties, such as delayed fluorescence and room-temperature phosphorescence. Wen et al. (2021) designed a molecule demonstrating these properties, illustrating the potential applications of similar compounds in organic electronics and photonics (Wen et al., 2021).
特性
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[3-[(4-fluorophenoxy)methyl]azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN2O3/c1-13-19(20(24-28-13)17-4-2-3-5-18(17)22)21(26)25-10-14(11-25)12-27-16-8-6-15(23)7-9-16/h2-9,14H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKULYWYCFNOMEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CC(C3)COC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(3-((4-fluorophenoxy)methyl)azetidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2782319.png)
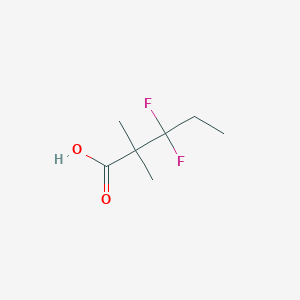
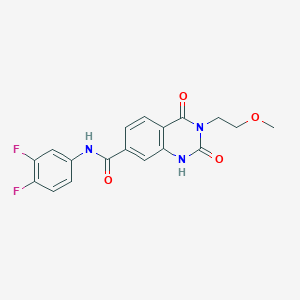
![1-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}cyclobutane-1-carboxylic acid](/img/structure/B2782323.png)
![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2782324.png)
![N-[4-(diethylamino)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2782325.png)
![2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2782326.png)
![5-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2782329.png)

![N-benzyl-N-(cyanomethyl)-6-methyl-4-oxo-1-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B2782334.png)
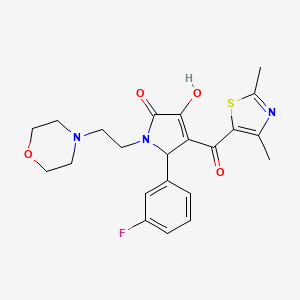
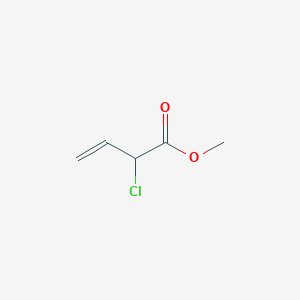
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2782337.png)
